Enzymatic Inhibition Potency Profile: Mek/PI3K-IN-2 (6s) vs. MEK/PI3K-IN-1 (6r)
In recombinant enzymatic inhibition assays, Mek/PI3K-IN-2 (6s) demonstrates a shifted potency balance favoring PI3Kα (IC50 = 107 nM) and PI3Kδ (IC50 = 137 nM) over MEK1 (IC50 = 352 nM), whereas its closest analog MEK/PI3K-IN-1 (6r) favors MEK1 (IC50 = 124 nM) over PI3Kα (IC50 = 130 nM) and PI3Kδ (IC50 = 236 nM) . Both compounds display low micromolar inhibition of PI3Kβ and PI3Kγ (IC50 ~1.5–3.9 μM) . The parent PI3K inhibitor ZSTK474 shows substantially greater PI3K potency (PI3Kα IC50 = 5.0 nM; PI3Kδ IC50 = 3.9 nM) but lacks MEK1 activity, while the parent MEK inhibitor PD0316684 exhibits MEK1 IC50 = 3.2 nM but lacks PI3K activity .
| Evidence Dimension | Recombinant enzymatic IC50 (nM) for MEK1, PI3Kα, and PI3Kδ |
|---|---|
| Target Compound Data | MEK1 = 352 nM; PI3Kα = 107 nM; PI3Kδ = 137 nM |
| Comparator Or Baseline | MEK/PI3K-IN-1 (6r): MEK1 = 124 nM; PI3Kα = 130 nM; PI3Kδ = 236 nM; ZSTK474: PI3Kα = 5.0 nM, PI3Kδ = 3.9 nM; PD0316684: MEK1 = 3.2 nM |
| Quantified Difference | 6s vs. 6r: MEK1: 2.8-fold lower potency for 6s; PI3Kα: 1.2-fold higher potency for 6s; PI3Kδ: 1.7-fold higher potency for 6s. 6s PI3Kα selectivity ratio over PI3Kβ/PI3Kγ: ~100–132-fold |
| Conditions | Recombinant enzyme inhibition assays; PI3K assays used ADP-Glo format; MEK1 assay used a coupled enzyme fluorescence format; all data reported as mean ± SEM of 3 independent experiments conducted in duplicate |
Why This Matters
Procurement decisions for bifunctional inhibitors must consider the target potency balance: 6s provides a PI3Kα/δ-favoring profile distinct from the MEK1-favoring profile of 6r, enabling scientific users to select the inhibitor whose kinase inhibition balance best matches their experimental hypothesis about pathway dependency.
- [1] Van Dort ME, Jang Y, Bonham CA, Heist K, Palagama DSW, McDonald L, Zhang EZ, Chenevert TL, Luker GD, Ross BD. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Eur J Med Chem. 2022 Feb 5;229:113996. View Source
